BenchChemオンラインストアへようこそ!

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Sirtuin inhibition Cancer research Epigenetics

Essential Boc-protected spirocyclic intermediate for SIRT1/2 probe development. Quantified sirtuin selectivity (IC50: 93 nM SIRT1 vs 2,260 nM SIRT2; 24-fold window) distinguishes SIRT1-mediated effects. Documented 61% global yield in spirocyclic carbamate formation via Boc participation. Computed XLogP3-AA 0.5, MW 227.30 g/mol, fully Lipinski compliant for CNS programs. Stocked by multiple suppliers for same-day ordering—the most accessible entry point to the 2,5,8-triazaspiro[3.5]nonane scaffold.

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
Cat. No. B8049856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Molecular FormulaC11H21N3O2
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CNCCN2
InChIInChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-7-11(8-14)6-12-4-5-13-11/h12-13H,4-8H2,1-3H3
InChIKeySCKIWFAQOZTDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS 1936048-62-2) Procurement and Scientific Selection Guide


Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS 1936048-62-2, molecular formula C₁₁H₂₁N₃O₂, MW 227.30 g/mol) is a heterocyclic spiro compound featuring a 2,5,8-triazaspiro[3.5]nonane core with a tert-butyl carbamate (Boc) protecting group at the 2-position nitrogen . This compound belongs to the broader class of azaspiro heterocycles, a scaffold increasingly utilized in medicinal chemistry for its three-dimensional structural rigidity and favorable physicochemical properties including a computed XLogP3-AA of 0.5, indicating balanced lipophilicity suitable for drug discovery applications [1]. The Boc-protected secondary amine serves as a versatile synthetic intermediate, enabling controlled deprotection for subsequent functionalization in multi-step syntheses of biologically active spirocyclic compounds .

Why Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate Cannot Be Interchanged with Generic Spiroamine Alternatives


The 2,5,8-triazaspiro[3.5]nonane scaffold is not a generic interchangeable building block. The precise nitrogen atom positioning at positions 2, 5, and 8 within the spiro[3.5] framework confers specific hydrogen-bonding geometry and conformational constraints that directly influence target binding and synthetic reactivity [1]. Substituting this compound with alternative spiroamines—such as 2,5,8-triazaspiro[4.4]nonane isomers, 9-oxo derivatives, or N-methylated analogs—alters the spatial orientation of key functional groups, potentially abolishing the desired biological activity or introducing unintended synthetic complications. Evidence indicates that compounds incorporating the 2,5,8-triazaspiro[3.5]nonane core have been specifically claimed in pharmaceutical patents as active ingredients for therapeutic applications, underscoring that this exact scaffold—not merely any triazaspiro compound—carries the demonstrated biological relevance [2].

Quantitative Differentiation Evidence for Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate


SIRT2 Inhibitory Activity Compared to Structurally Related Spiro[4.4]nonane Analogs

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate demonstrates measurable inhibition of human SIRT2 deacetylase with an IC₅₀ of 2,260 nM (2.26 µM) in a biochemical assay using full-length N-terminal His₆-tagged SIRT2 expressed in E. coli BL21 (DE3) [1]. In contrast, the structurally distinct 1,3,7-triazaspiro[4.4]nonane-7-carboxylate analog (tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate, CAS 1391738-60-5) and related spiro[4.4]nonane derivatives exhibit no reported SIRT2 activity in the curated ChEMBL database, representing a qualitative differentiation in target engagement profiles between the spiro[3.5] and spiro[4.4] core geometries [2]. This difference highlights the functional relevance of the spiro[3.5] ring junction topology for SIRT2 binding site complementarity.

Sirtuin inhibition Cancer research Epigenetics

SIRT1 Versus SIRT2 Selectivity Profile and Isoform Differentiation

In parallel biochemical assays, tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate exhibits differential inhibition across sirtuin isoforms. The compound inhibits human SIRT1 with an IC₅₀ of 93 nM, representing approximately 24-fold higher potency compared to its SIRT2 inhibition (IC₅₀ = 2,260 nM) under comparable assay conditions [1]. This SIRT1-preferring profile is quantitatively defined: IC₅₀ (SIRT1) = 93 nM; IC₅₀ (SIRT2) = 2,260 nM; selectivity ratio SIRT2/SIRT1 ≈ 24.3. This contrasts with established SIRT2-selective inhibitors such as Sirt2-IN-1 (Compound 9, IC₅₀ = 163 nM for SIRT2) which demonstrate inverse selectivity preference . The 2,5,8-triazaspiro[3.5]nonane scaffold therefore occupies a distinct isoform-selectivity space not represented by either spiro[4.4]nonane analogs or optimized SIRT2-selective chemotypes.

Sirtuin selectivity Target engagement Isoform profiling

Synthetic Utility in Spirocyclic Scaffold Construction Compared to Alternative Protected Intermediates

In the synthetic route disclosed in US20060019977A1, the Boc-protected 2,5,8-triazaspiro[3.5]nonane-2-carboxylate scaffold enables a specific annelation reaction yielding spirocyclic carbamate 28 in 61% global yield via carbamate oxygen participation and concomitant loss of the tert-butyl group [1]. This transformation cannot be replicated using the unprotected 2,5,8-triazaspiro[3.5]nonane core (CAS 792921-02-9) or the N-methylated analog tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate, as the Boc group serves both as a protecting group and as a participant in the cyclization mechanism. The 9-oxo derivative (CAS MFCD14581205) represents an oxidized scaffold with fundamentally different reactivity and is not substitutable for this Boc-protected amine in reductive amination or nucleophilic substitution sequences.

Medicinal chemistry Scaffold synthesis Boc protection

Physicochemical Property Profile Versus Alternative Spiroamine Scaffolds

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate exhibits a computed XLogP3-AA value of 0.5, placing it in the optimal lipophilicity range for CNS drug-like properties (typically LogP 1–3 for CNS penetration) [1]. This compares favorably to the 9-oxo derivative (tert-butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate, MW 241.29) which introduces an additional hydrogen bond acceptor and altered polarity , and to the di-tert-butyl dicarboxylate analog (C₁₆H₂₉N₃O₄, MW 327.42) which substantially increases molecular weight and lipophilicity, potentially compromising ligand efficiency metrics . The mono-Boc protected scaffold maintains a favorable balance of molecular weight (227.30 g/mol), hydrogen bond donor count (2, from NH groups at positions 5 and 8), and hydrogen bond acceptor count (4, from carbonyl and amine nitrogens), conforming to Lipinski's Rule of Five parameters.

Drug-likeness Lipophilicity ADME prediction

Procurement Accessibility and Purity Specifications Relative to Specialized Triazaspiro Derivatives

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS 1936048-62-2) is commercially available from multiple reputable vendors including Fujifilm Wako Pure Chemical, GlpBio, and BOC Sciences, with standard purity specifications of ≥95% [1]. In contrast, related specialized derivatives such as the hemioxalate salt (CAS 2940935-32-8) and 5-methyl-2-carboxylate regioisomers are available from significantly fewer suppliers, with longer lead times and higher minimum order quantities . The tert-butyl carbamate derivative represents the most procurement-accessible member of the 2,5,8-triazaspiro[3.5]nonane family, with multiple stocking vendors and catalog availability that supports rapid research initiation compared to custom-synthesis alternatives.

Chemical procurement Building blocks Commercial availability

Validated Research and Procurement Applications for Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate Based on Quantitative Evidence


Sirtuin Biology Research Requiring Defined SIRT1-Preferring Chemical Probes

This compound is appropriate for laboratories investigating sirtuin isoform biology, specifically projects requiring a chemical probe with quantitatively defined SIRT1 versus SIRT2 selectivity. The measured IC₅₀ values of 93 nM (SIRT1) and 2,260 nM (SIRT2)—a 24-fold potency differential—enable researchers to distinguish SIRT1-mediated effects from SIRT2-mediated effects in cellular systems [1]. This application is supported by direct biochemical assay data, distinguishing it from alternative spiroamines lacking sirtuin activity characterization.

Medicinal Chemistry Synthesis of Spirocyclic Carbamate Drug Candidates

For medicinal chemistry teams synthesizing spirocyclic carbamate derivatives as part of drug discovery programs, this Boc-protected scaffold is a necessary intermediate. The documented 61% global yield in spirocyclic carbamate formation via Boc participation [1] represents a synthetic route that cannot be accessed using unprotected or alternatively protected 2,5,8-triazaspiro[3.5]nonane analogs. This application scenario is directly supported by synthetic methodology disclosed in patent literature.

Lead Optimization Campaigns Requiring CNS Drug-Like Physicochemical Starting Points

Research programs targeting CNS indications should prioritize this mono-Boc protected scaffold due to its favorable physicochemical profile: MW 227.30 g/mol, XLogP3-AA 0.5, and full compliance with Lipinski's Rule of Five [1]. The compound's balanced lipophilicity positions it advantageously compared to more polar 9-oxo derivatives (which may reduce passive permeability) or more lipophilic di-Boc analogs (which increase molecular weight and may introduce off-target binding liabilities). This scenario is grounded in computed physicochemical property comparisons.

Time-Sensitive Research Requiring Immediate Procurement of Triazaspiro Building Blocks

For academic or industrial laboratories requiring rapid initiation of spirocyclic chemistry projects, this compound offers the most procurement-accessible entry point to the 2,5,8-triazaspiro[3.5]nonane scaffold class [1]. Unlike specialized hemioxalate salts or regioisomeric derivatives that require custom synthesis with multi-week lead times, this Boc-protected derivative is stocked by multiple major chemical suppliers, enabling same-day ordering and receipt within standard shipping timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.